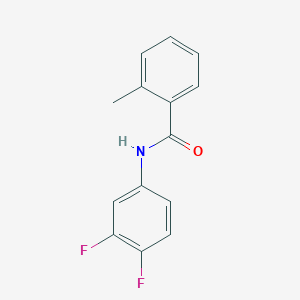

N-(3,4-difluorophenyl)-2-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C14H11F2NO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |

InChI Key |

NGZROGJIBPACOD-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N 3,4 Difluorophenyl 2 Methylbenzamide and Analogues

Established Synthetic Pathways for the Benzamide (B126) Core Structure

The formation of the amide linkage is a cornerstone of organic synthesis, and numerous methods have been developed for this purpose. These strategies often involve the activation of a carboxylic acid derivative to facilitate nucleophilic attack by an amine.

Amide Bond Formation via Acyl Chlorides and Amines

The most prevalent and straightforward method for synthesizing benzamides is the reaction between a benzoyl chloride and an amine. This reaction, often referred to as the Schotten-Baumann reaction, is characterized by its high efficiency and broad applicability. mdpi.comhud.ac.uk

The process involves the nucleophilic acyl substitution of an amine with an acyl chloride. The reaction is typically conducted in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature or below. researchgate.net A base, commonly a tertiary amine like triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. hud.ac.ukwits.ac.za Inorganic bases such as sodium carbonate or sodium hydroxide can also be employed. wits.ac.za

The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the stable amide bond. The added base ensures the amine reactant remains deprotonated and available for reaction.

Alternative Synthetic Approaches to Benzamide Derivatives

While the acyl chloride method is robust, several alternative pathways offer advantages in specific contexts, such as avoiding the use of moisture-sensitive acyl chlorides or accommodating sensitive functional groups.

Amide Coupling Reagents: A widely used alternative is the direct coupling of a carboxylic acid and an amine using a dehydrating agent or coupling reagent. This approach avoids the need to first synthesize an acyl chloride. Common coupling reagents include carbodiimides (e.g., DCC, EDCI), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). nih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

From Nitroarenes and Acyl Chlorides: An iron-mediated transamidation method allows for the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides in water. This process combines the reduction of the nitro group to an amine and subsequent amidation in a single pot. nih.gov

From Benzonitriles: N-arylamides can be prepared from benzonitriles through a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. The amidine intermediates are first synthesized from the nitrile and an amine. mdpi.com

Rhodium-Catalyzed C-H Amidation: A rhodium-catalyzed reaction can achieve the amidation of benzoic acids with isocyanates. This method utilizes the carboxylate group as a directing group to functionalize a C-H bond, followed by decarboxylation to yield the N-aryl benzamide. nih.gov

Table 1: Comparison of Benzamide Synthesis Methods

Specific Synthesis of N-(3,4-difluorophenyl)-2-methylbenzamide

The synthesis of the title compound, this compound, is most directly achieved via the reaction of 2-methylbenzoyl chloride with 3,4-difluoroaniline. This procedure is analogous to standard methods reported for similar fluorinated benzamides. mdpi.commdpi.com

The reaction involves dissolving 3,4-difluoroaniline in a suitable aprotic solvent, such as dichloromethane. A base, typically triethylamine, is added to the solution, which is then cooled in an ice bath. Subsequently, 2-methylbenzoyl chloride is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion. Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Methodologies for Structural Derivatization and Analogue Preparation

The preparation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at either the benzoyl moiety or the substituted phenyl ring.

Modification of the Benzoyl Moiety

Derivatization of the benzoyl portion of the molecule is most conveniently accomplished by employing different substituted benzoyl chlorides or benzoic acids in the amide bond formation step. researchgate.net A wide array of commercially available or synthetically accessible benzoyl chlorides allows for the introduction of various substituents onto the benzoyl ring. These substituents can modulate the electronic and steric properties of the molecule.

For instance, electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl, halogens) can be incorporated at different positions (ortho, meta, para) on the benzoyl ring. nih.govnih.gov This is achieved by simply substituting 2-methylbenzoyl chloride with the desired analogue, such as 4-methoxybenzoyl chloride or 3-nitrobenzoyl chloride, in the synthetic protocol described in section 2.2.

Table 2: Examples of Benzoyl Chlorides for Analogue Synthesis

Manipulation of the Substituted Phenyl Ring

Analogues with variations in the N-aryl ring can be synthesized by replacing 3,4-difluoroaniline with other substituted anilines. The vast commercial availability of substituted anilines provides a direct route to a diverse library of N-aryl benzamides. wits.ac.za For example, anilines with different halogenation patterns (e.g., 2,4-difluoroaniline, 4-bromoaniline), or those bearing alkyl, alkoxy, or nitro groups can be used. mdpi.comnih.gov

Furthermore, functional groups on the phenyl ring can be manipulated post-amidation. A common strategy involves the synthesis of a nitro-substituted benzamide, followed by the reduction of the nitro group to an amine. nih.govgoogle.com This newly formed amino group can then serve as a handle for further derivatization, such as acylation or alkylation, to introduce additional diversity. The synthesis of compounds containing the 3,4-difluorophenyl moiety can also begin from precursors like 3,4-difluorobenzaldehyde, which can be elaborated into more complex amine structures before the final amidation step. google.com

Table 3: Examples of Anilines for Analogue Synthesis

Diversification at the Amide Nitrogen

Following the initial synthesis of the benzamide core structure, further structural diversity can be achieved by targeting the amide N-H bond. The secondary amide, such as this compound, serves as a versatile precursor for the synthesis of tertiary amides through N-alkylation and N-arylation reactions. These transformations are crucial for exploring the structure-activity relationships of benzamide-based compounds.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be accomplished through various protocols. A common method involves the deprotonation of the amide with a suitable base to form the corresponding amidate anion, followed by reaction with an alkyl halide. More advanced and milder methods have also been developed. For instance, N-alkylation of primary amides with alcohols can be catalyzed by non-noble metal catalysts, such as cobalt nanoparticles, under relatively mild conditions. This reaction proceeds via a base-promoted dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction. The scope of this transformation is broad, accommodating both electron-donating and electron-withdrawing substituents on the alcohol's aryl ring, affording N-alkylated amides in good to excellent yields.

Another effective approach is the use of microwave-assisted, solvent-free, phase-transfer catalysis (PTC). This method allows for the rapid N-alkylation of N-substituted amides and lactams using reagents like potassium hydroxide, potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This technique offers an alternative to methods requiring dry solvents and standard PTC conditions. For less reactive electrophiles like unactivated alkyl bromides, moderate to good yields can be achieved, sometimes requiring longer reaction times.

N-Arylation: The formation of a nitrogen-aryl bond to create a tertiary N,N-diaryl or N-alkyl-N-aryl benzamide is a more challenging transformation that often requires specialized catalytic systems. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling, is a powerful tool for this purpose. This methodology has evolved to include the N-arylation of secondary acyclic amides with aryl nonaflates, triflates, and chlorides using specialized biaryl phosphine ligands. These advanced catalyst systems allow for the efficient coupling of a variety of electron-deficient, electron-neutral, and moderately electron-rich aryl groups.

Metal-free N-arylation methods have also emerged as viable alternatives. One such strategy employs diaryliodonium salts under mild conditions to arylate secondary acyclic amides. This approach has a wide scope and is capable of introducing sterically hindered aryl groups. Another innovative, transition-metal-free method utilizes an aryne-generation system from an o-diiodoarene and sodium hydride. This reaction can be conducted without strictly anhydrous reagents or an inert atmosphere, making it a practical option for the N-arylation of secondary amides.

Table 1: Methodologies for Diversification at the Amide Nitrogen

| Transformation | Method | Key Reagents/Catalyst | Scope/Comments |

|---|---|---|---|

| N-Alkylation | Borrowing Hydrogen Catalysis | Cobalt Nanoparticles, KOH, Alcohol | Broad scope for primary amides with various alcohols. |

| Microwave-Assisted PTC | Alkyl Halide, KOH/K₂CO₃, TBAB | Fast, solvent-free conditions for N-substituted amides. | |

| Phase-Transfer Catalysis | Alkyl Bromide, K₃PO₄, TBAB | Effective for both primary and hindered secondary amides. | |

| N-Arylation | Buchwald-Hartwig Coupling | Pd-catalyst, Biaryl Phosphine Ligand, Base | Couples secondary amides with aryl halides and triflates. |

| Metal-Free Arylation | Diaryliodonium Salts, Base | Mild, metal-free conditions; tolerates sterically hindered groups. | |

| Aryne-Mediated Coupling | o-diiodoarene, NaH | Simple, practical, transition-metal-free N-arylation. |

Purification Techniques for Benzamide Compounds

The isolation and purification of the target benzamide product from the reaction mixture are critical steps to ensure high purity. The choice of purification technique depends on the physical properties of the compound (e.g., polarity, crystallinity, volatility) and the nature of the impurities. For solid benzamide compounds like this compound, the most common and effective methods are recrystallization and column chromatography.

Recrystallization: This is often the method of choice for purifying crystalline solid amides. The principle involves dissolving the impure compound in a minimum amount of a hot solvent, in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. As the solution slowly cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should not react with the compound and should have a boiling point below the compound's melting point. For benzamides, polar solvents are often effective. A study on the solubility of benzamide identified a range of suitable solvents, with solubility generally following the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water. Mixed solvent systems, such as ethanol-water, are also commonly employed to achieve the desired solubility profile.

Table 2: Common Solvents for Recrystallization of Benzamides

| Solvent | Polarity | Comments |

|---|---|---|

| Ethanol | Polar Protic | A general and widely used solvent for amides. |

| Acetone | Polar Aprotic | Good solvent power for many benzamides. |

| Acetonitrile | Polar Aprotic | Often gives very good results for amide recrystallization. |

| Water | Polar Protic | Suitable for more polar benzamides; non-toxic and non-flammable. |

| Ethanol/Water | Mixed | Allows for fine-tuning of solubility for optimal crystal growth. |

| n-Hexane/Acetone | Mixed | A less polar system that can be effective for certain impurities. |

Chromatography: When recrystallization is ineffective, or for non-crystalline products, column chromatography is the primary purification technique. Flash chromatography using silica gel is the most common variant. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel down the column at different rates, allowing for their separation. The choice of eluent, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), is optimized using thin-layer chromatography (TLC).

For particularly challenging separations involving polar amides, specialized techniques can be employed. This includes using functionalized media, such as a strong cation exchange (SCX) resin, which can selectively retain basic or cationic compounds, allowing for the removal of certain impurities or the capture and release of a basic target compound.

Other Techniques: In addition to the main methods, simpler purification steps are often integrated into the work-up procedure. These include:

Aqueous Washes: Transferring the reaction mixture to a separatory funnel and washing with acidic, basic, or neutral aqueous solutions can remove unreacted starting materials, reagents, and water-soluble byproducts.

Distillation: While not suitable for purifying the non-volatile benzamide product itself, distillation is used to remove volatile solvents from the organic phase after extraction or chromatography.

Phase Separation: For reactions that produce a significant amount of water, an initial phase separation can be used to remove the bulk of the aqueous layer before further purification.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For N-(3,4-difluorophenyl)-2-methylbenzamide, ¹H NMR spectroscopy provides primary evidence for its structural integrity by identifying the chemical environment of its hydrogen atoms.

The reported ¹H NMR spectral data confirms the presence of all expected proton signals. The aromatic region of the spectrum displays a complex series of multiplets corresponding to the seven protons on the two phenyl rings. The upfield singlet corresponds to the three protons of the methyl group. While this data is crucial for initial identification, more advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be required to probe through-space interactions and provide detailed information about the molecule's preferred conformation in solution. Similarly, studies involving the titration of binding partners while monitoring changes in chemical shifts could elucidate intermolecular interaction sites. However, in-depth conformational and interaction studies for this compound using advanced NMR techniques are not extensively available in the current body of scientific literature.

¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.60-7.50 | m | 1H | Aromatic CH |

| 7.42-7.20 | m | 5H | Aromatic CH |

| 7.18-7.05 | m | 2H | Aromatic CH, NH |

Mass Spectrometry for Elucidation of Reaction Products and Complexes

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometric analysis confirms its molecular identity by detecting its molecular ion peak.

The expected exact mass of this compound (C₁₄H₁₁F₂NO) is 247.0808. High-resolution mass spectrometry (HRMS) would confirm this mass with high precision, corroborating the compound's elemental formula. The observation of the [M+H]⁺ ion at m/z 248 further validates the molecular weight.

Beyond simple identification, mass spectrometry, particularly when coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is invaluable for monitoring chemical reactions and identifying products, byproducts, and intermediates. It can also be employed to study non-covalent complexes between the molecule and other species, such as proteins or metal ions, by using soft ionization techniques like electrospray ionization (ESI). At present, specific studies detailing the mass spectrometric elucidation of reaction products or complexes involving this compound are not widely reported in the literature.

Mass Spectrometry Data for this compound

| Ion | Observed m/z |

|---|

X-ray Crystallography for Solid-State Structure and Molecular Packing

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

A search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available crystal structure for the specific compound this compound. Therefore, a detailed, experimentally verified analysis of its solid-state structure and molecular packing is not possible at this time. The following subsections, which rely on such data, cannot be completed with specific information for this compound.

Without a determined crystal structure, a definitive analysis of the intermolecular interactions, such as the specific hydrogen bonding network and any π-stacking interactions for this compound, cannot be conducted.

A detailed conformational analysis of the benzamide (B126) moiety, specifically the torsion angle between the two aromatic rings and the planarity of the amide group in the solid state, is contingent upon the availability of X-ray crystallographic data. As this is not available, this analysis cannot be performed.

Circular Dichroism for Stereochemical Studies of Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The target compound, this compound, is achiral and therefore does not produce a CD signal.

This technique would become relevant for the stereochemical investigation of chiral analogues of this compound. For instance, if a chiral center were introduced into the molecule, such as by resolving a chiral axis or by adding a stereogenic center, CD spectroscopy could be used to determine the absolute configuration of the enantiomers and study their conformational properties in solution. A literature search did not reveal any studies focused on the synthesis and CD analysis of chiral analogues of this compound.

Based on the comprehensive search conducted, there is no publicly available scientific literature or patent information that provides specific details on the molecular and cellular interactions of the chemical compound this compound. The performed searches for its biological targets, binding affinities (Ki values), enzyme inhibition data (IC50 values), and receptor binding assays did not yield any specific results for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified outline. The information required to investigate the ligand-target binding studies, enzyme inhibition profiling, and receptor binding assays for this compound is not present in the accessible public domain.

While research exists on other structurally related benzamide derivatives and their interactions with various biological targets, the strict requirement to focus solely on this compound cannot be met due to the absence of specific data for this compound.

Investigation of Molecular and Cellular Interactions of N 3,4 Difluorophenyl 2 Methylbenzamide

Cellular Pathway Modulation Studies in Cultured Cell Lines:No research has been documented concerning the impact of this compound on cellular functions in vitro.

Studies on Microbial or Parasitic Targets and Growth Inhibition:Similarly, there is a lack of data regarding any potential antimicrobial or antiparasitic activity. No studies have been published that test the efficacy of N-(3,4-difluorophenyl)-2-methylbenzamide in inhibiting the growth of bacteria, fungi, or parasites.

While the synthesis of structurally related compounds has been described in various chemical literature, the specific biological activities of this compound have not been elucidated. This highlights a significant gap in the current scientific knowledge base and suggests that this compound may be a novel entity awaiting pharmacological characterization. Future research would be necessary to uncover any potential therapeutic value or biological significance of this compound.

Structure Activity Relationship Sar Studies of N 3,4 Difluorophenyl 2 Methylbenzamide Analogues

Design Principles for Systematic SAR Exploration

The systematic exploration of the SAR for N-(3,4-difluorophenyl)-2-methylbenzamide analogues follows established principles of medicinal chemistry. drugdesign.orgresearchgate.net The core strategy involves the progressive and methodical alteration of the molecular structure to understand the contribution of each component to the biological endpoint. drugdesign.org This process allows for the mapping of the chemical space around the lead compound to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Key design strategies for this scaffold include:

Substituent Modification: Introducing a variety of substituents on both the 3,4-difluorophenyl ring and the 2-methylbenzoyl ring to probe for additional favorable interactions.

Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar steric and electronic properties to improve activity or metabolic stability. For example, the fluorine atoms or the methyl group could be replaced by other halogens, cyano groups, or small alkyl groups. sci-hub.setandfonline.com

Scaffold Hopping: Altering the central benzamide (B126) core to other heterocyclic systems to explore new intellectual property space and potentially discover novel binding modes.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation, thereby reducing the entropic penalty upon binding.

The primary goal of these analyses is to build a comprehensive model that connects specific structural features to observed biological activity, guiding the synthesis of more effective compounds. nih.gov

Impact of Fluorine Substitution Pattern on Biological Interactions

The presence and positioning of fluorine atoms on the N-phenyl ring are critical determinants of the molecule's activity. Fluorine, being the most electronegative element, significantly alters the electronic properties of the aromatic ring. nih.gov Its small size allows it to act as a bioisostere for hydrogen, yet its electronic influence can drastically change molecular properties. sci-hub.senih.gov

In the N-(3,4-difluorophenyl) moiety, the two fluorine atoms exert strong electron-withdrawing effects, which can influence:

Acidity of the Amide N-H: The electron-withdrawing nature of the difluorophenyl ring increases the acidity of the amide proton, potentially enhancing its ability to act as a hydrogen bond donor. nih.gov

Aromatic Interactions: The fluorine atoms can modulate the quadrupole moment of the phenyl ring, influencing stacking interactions (π-π or cation-π) with the biological target.

Metabolic Stability: Fluorine substitution at positions susceptible to metabolic oxidation (like para-hydroxylation) can block these pathways, thereby increasing the compound's half-life. nih.gov

Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in the protein binding pocket, contributing to affinity. nih.gov

The specific 3,4-difluoro pattern is just one of many possibilities. Systematic exploration often involves synthesizing isomers with different fluorination patterns (e.g., 2,4-difluoro, 3,5-difluoro) to determine the optimal electronic distribution for target engagement. nih.govmdpi.com The success of such bioisosteric replacements is highly dependent on the specific biological target and its binding site environment. tandfonline.comnih.gov

Table 1: Predicted Impact of Fluorine Substitution Patterns on Molecular Properties

| Substitution Pattern | Predicted Effect on Amide N-H Acidity | Potential for Metabolic Blocking | Lipophilicity (Hansch π) Contribution |

| 3,4-difluoro | Increased | High (blocks 4-position) | +0.28 |

| 2,4-difluoro | Increased | High (blocks 4-position) | +0.28 |

| 3,5-difluoro | Significantly Increased | Moderate | +0.28 |

| 4-monofluoro | Slightly Increased | High | +0.14 |

| Unsubstituted | Baseline | Low | 0 |

Note: This table is generated based on established principles of medicinal chemistry. Actual values may vary.

Influence of Methyl Group Position and Properties on Activity

The ortho-methyl group on the benzamide ring plays a crucial role, primarily through steric effects. This "ortho-effect" can have profound consequences for the molecule's conformation and, by extension, its biological activity. researchgate.net

Key influences of the 2-methyl group include:

Conformational Control: The steric bulk of the methyl group forces the benzoyl ring to twist out of the plane of the central amide bond. This fixed dihedral angle can pre-organize the molecule into a conformation that is favorable for binding to its target, reducing the entropic cost of binding. nih.gov

Hydrophobic Interactions: The methyl group can fit into a small, hydrophobic pocket within the target's binding site, contributing favorably to the binding energy. nih.gov

SAR studies would typically explore the replacement of the ortho-methyl group with other substituents to probe the steric and electronic requirements at this position. Moving the methyl group to the meta or para positions would result in a more planar conformation, which could be compared to the ortho-substituted analogue to understand the importance of the induced twist. nih.gov For instance, the absence of the ortho-methyl group or its replacement with a smaller atom like hydrogen or a larger group like ethyl could lead to a significant loss or gain in activity, highlighting the precise requirements of the binding pocket. nih.gov

Conformational Dynamics and Their Contribution to SAR

The key conformational feature is the non-coplanarity of the two aromatic rings. The ortho-methyl group sterically hinders planarity, forcing the benzoyl ring to adopt a dihedral angle relative to the amide group. nih.govnih.gov This rigidification can be advantageous, as it presents a more defined three-dimensional shape to the biological target. The specific angle of this twist can be critical for aligning other key interacting groups, such as the difluorophenyl moiety and the amide carbonyl oxygen, for optimal recognition. researchgate.net

Computational modeling and techniques like X-ray crystallography are used to understand these conformational preferences. For example, crystal structures of related benzanilides show that the dihedral angles between the rings can vary significantly depending on the substitution pattern. mdpi.comnih.gov Modifying the structure to further restrict rotation, for example by bridging the two rings, is a common strategy to test the hypothesis of a specific bioactive conformation.

Spatial and Electronic Requirements for Target Recognition

For a molecule to be biologically active, its spatial and electronic features must be complementary to those of its target's binding site. This concept is often described by a pharmacophore model, which is the three-dimensional arrangement of essential features required for activity. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor: The amide N-H group.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen.

Two Aromatic/Hydrophobic Regions: The 2-methylbenzoyl ring and the 3,4-difluorophenyl ring.

A Halogen-Bonding or Polar Region: The two fluorine atoms on the phenyl ring.

The relative spatial orientation of these features is critical. The twist induced by the ortho-methyl group places the two aromatic rings in a specific, non-planar arrangement. The electronic nature of the difluorophenyl ring, with its partial negative charges on the fluorine atoms and electron-deficient ring system, dictates the types of interactions it can make. researchgate.netnih.gov SAR studies, which involve systematically modifying each part of the molecule, are essential for validating and refining such a pharmacophore model. nih.govnih.gov

Computational and Theoretical Chemistry Studies of N 3,4 Difluorophenyl 2 Methylbenzamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their energetic favorability.

For N-(3,4-difluorophenyl)-2-methylbenzamide, molecular docking would be employed to identify potential protein targets and to hypothesize its binding mode. The accuracy of these predictions can be enhanced when a crystal structure of a similar ligand bound to the target protein is available, as this provides a more realistic model of the binding site's conformation.

A primary output of molecular docking is the detailed visualization of the ligand-protein complex, which allows for the identification of key amino acid residues in the binding pocket that interact with the ligand. These interactions are crucial for stabilizing the complex and are responsible for the ligand's affinity and specificity.

Common interaction motifs that would be analyzed for this compound include:

Hydrogen Bonds: The amide group (-C(=O)NH-) in the compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Docking studies would identify residues like glutamine, asparagine, or serine that could form hydrogen bonds with these moieties.

Hydrophobic Interactions: The phenyl and methyl-substituted benzene (B151609) rings are hydrophobic. These regions would likely interact with nonpolar amino acid residues such as leucine, valine, isoleucine, and phenylalanine within the binding pocket.

π-π Stacking: The two aromatic rings of the molecule can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein target.

Halogen Bonds: The fluorine atoms on the difluorophenyl ring can act as weak halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. Studies on related fluorinated benzamides have highlighted the importance of C-H···F and C-F···C interactions in stabilizing molecular structures.

The table below illustrates the types of interactions that could be predicted for this compound with a hypothetical protein target.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |

| Hydrogen Bond (Donor) | Amide N-H | Gln, Asp |

| Hydrogen Bond (Acceptor) | Amide C=O | Asn, Ser, Tyr |

| Hydrophobic | 2-methylphenyl ring | Leu, Val, Ala |

| Hydrophobic | 3,4-difluorophenyl ring | Phe, Ile, Met |

| π-π Stacking | Phenyl rings | Phe, Trp, Tyr |

| Halogen Interaction | Fluorine atoms | Backbone Carbonyl Oxygen |

This table is for illustrative purposes only and represents typical interactions expected for this class of compound.

Molecular docking programs use scoring functions to estimate the binding free energy (ΔG_bind) of a ligand pose. This score provides a prediction of the binding affinity. Lower (more negative) energy scores generally indicate more favorable binding. These scoring functions approximate the energetic contributions from various interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

While docking scores provide a rapid way to rank potential compounds, more rigorous methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for more accurate binding energy predictions. These methods typically incorporate data from molecular dynamics simulations to account for protein flexibility and the effects of solvent. The accurate prediction of binding affinity remains a significant challenge, especially when conformational changes occur in the protein upon ligand binding.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. DFT provides detailed information about electron distribution, molecular orbital energies, and reactivity. For this compound, DFT would be used to calculate its optimal geometry, vibrational frequencies, and various electronic descriptors. Such calculations are often performed using specific functionals (e.g., B3LYP, ωB97X-D) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

DFT calculations allow for the analysis of a molecule's electronic structure, providing insights into its stability and reactivity. Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is an indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically around electronegative atoms like oxygen and fluorine) that are prone to electrophilic attack, and electron-poor regions (positive potential, often around hydrogen atoms) susceptible to nucleophilic attack. This is valuable for understanding intermolecular interactions, including hydrogen bonding.

The following table shows representative DFT-calculated electronic properties for a generic benzamide (B126) derivative, illustrating the type of data obtained from such an analysis.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: These values are illustrative and not specific to this compound.

This compound has several rotatable bonds, primarily the two bonds connecting the central amide group to the phenyl rings. The relative orientation of these rings and the planarity of the amide linker define the molecule's conformation.

DFT can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable, low-energy conformers, while the peaks represent the energy barriers to rotation between them. Understanding the preferred conformations and the energy required to transition between them is crucial, as the bioactive conformation (the shape the molecule adopts when binding to its target) may not be the lowest-energy conformer in solution.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This method allows researchers to observe conformational changes, protein-ligand binding and unbinding events, and the influence of the solvent environment on a molecular system.

For this compound, MD simulations could be used to:

Assess the stability of a docked pose: After molecular docking, an MD simulation of the protein-ligand complex can be run to determine if the predicted binding mode is stable over time. Key interactions, such as hydrogen bonds, can be monitored to see if they are maintained throughout the simulation.

Explore conformational flexibility: MD simulations can reveal the range of conformations that the ligand and the protein's binding site can adopt. This is particularly important for understanding how a protein might adapt to bind a ligand (induced fit).

Refine binding affinity calculations: As mentioned previously, trajectories from MD simulations are used as input for advanced methods like MM/PBSA to calculate binding free energies with greater accuracy than docking scores alone.

The stability of the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD indicates that the system has reached equilibrium.

Investigation of Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method allows for the assessment of the stability of a ligand-target complex, providing insights into how the ligand binds to its protein target and the duration of this interaction. nih.govnih.gov The stability of the this compound-target complex can be evaluated by monitoring key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation. A stable RMSD profile over time suggests that the ligand remains securely bound within the active site of the protein. nih.gov

Furthermore, MD simulations can reveal the dynamic conformational changes that occur upon ligand binding. nih.gov These simulations can highlight the specific amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. The analysis of these interactions is critical for understanding the molecular basis of the ligand's activity and for designing derivatives with improved binding affinity and selectivity.

Recent advancements in computational methods, such as thermal titration molecular dynamics (TTMD), offer alternative approaches to qualitatively estimate the stability of protein-ligand binding. nih.gov This technique involves running a series of MD simulations at progressively higher temperatures to assess the resilience of the ligand-target complex to thermal denaturation. nih.gov Such methods can be valuable for the rapid screening and prioritization of compounds in the early stages of drug discovery. nih.gov

Characterization of Allosteric Sites and Binding Pockets

In addition to the primary binding site (orthosteric site), many proteins possess allosteric sites, which are distinct from the active site and can modulate the protein's function upon ligand binding. The identification and characterization of these allosteric sites are of significant interest in drug discovery as they offer opportunities for developing highly selective modulators with potentially fewer side effects.

Computational methods, such as molecular docking and pocket detection algorithms, are instrumental in identifying and characterizing potential allosteric binding pockets on a target protein. These methods analyze the protein's surface topology to locate cavities and grooves that could accommodate a small molecule like this compound.

Once a potential allosteric pocket is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound within that site. For instance, studies on allosteric inhibitors of protein kinases have shown that these molecules can bind to pockets created by conformational changes in the protein, such as the outward movement of the αC helix. nih.gov The binding of an allosteric inhibitor can stabilize an inactive conformation of the protein, thereby modulating its activity. nih.gov The analysis of the binding mode of this compound within a putative allosteric site can reveal key interactions and guide the design of more potent and selective allosteric modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com QSAR models are valuable tools in drug discovery for predicting the activity of new or untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.gov

Derivation of Physicochemical and Electronic Descriptors

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures in a numerical format. mdpi.com These descriptors can be categorized into several classes, including physicochemical and electronic descriptors.

Physicochemical descriptors describe the bulk properties of a molecule that influence its pharmacokinetic and pharmacodynamic behavior. Examples include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that correlates with hydrogen bonding potential and membrane permeability.

Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's ability to form hydrogen bonds with its target.

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for its interaction with the target protein. These can be derived from quantum chemical calculations and include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons.

Mulliken Charges: These describe the partial atomic charges within the molecule, providing insights into electrostatic interactions.

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. nih.gov

Table 1: Examples of Physicochemical and Electronic Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Example | Description |

|---|---|---|

| Physicochemical | LogP | Measures lipophilicity. |

| Molecular Weight | Mass of the molecule. | |

| TPSA | Correlates with hydrogen bonding and permeability. | |

| Electronic | HOMO/LUMO Energies | Relate to electron-donating/accepting ability. |

| Mulliken Charges | Describe partial atomic charges. |

Development of Predictive Models for Biological Activity

Once a set of descriptors has been calculated for a series of compounds with known biological activities, various statistical and machine learning methods can be used to develop a QSAR model. nih.gov These methods aim to find a mathematical equation that best correlates the descriptors with the observed activity. wikipedia.org

Commonly used techniques for developing predictive models include:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): A type of machine learning model inspired by the structure of the human brain, capable of modeling complex non-linear relationships. nih.gov

The predictive power of a developed QSAR model must be rigorously validated using both internal and external validation techniques. nih.gov A well-validated QSAR model can then be used to predict the biological activity of novel compounds, such as derivatives of this compound, before they are synthesized, thus guiding the drug design process more efficiently. wikipedia.orgnih.gov

In Silico Predictive Modeling for Early Research Stages

In the early stages of drug discovery, in silico predictive modeling plays a pivotal role in identifying promising lead compounds and flagging potential liabilities. youtube.com These computational approaches enable the rapid assessment of a large number of molecules for their potential biological activities and off-target effects, thereby saving significant time and resources. nih.gov

Target Prediction and Off-Target Analysis

While a compound may be designed to interact with a specific primary target, it often interacts with other proteins in the body, a phenomenon known as polypharmacology. nih.gov These "off-target" interactions can lead to undesirable side effects or, in some cases, beneficial therapeutic effects for drug repositioning. nih.gov

In silico target prediction methods aim to identify the potential protein targets of a given small molecule. capes.gov.br These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods compare the query molecule, such as this compound, to a database of compounds with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.

Structure-based methods (or reverse docking) involve docking the small molecule into the binding sites of a large collection of protein structures to predict potential interactions.

Chemogenomic models, which integrate information about both chemical structures and protein sequences, have also been developed for target prediction. nih.gov These models can predict compound-target interactions and help to identify potential off-targets. nih.gov By predicting the likely off-targets of this compound, researchers can anticipate potential side effects and design strategies to mitigate them. This early-stage analysis is crucial for improving the safety profile and increasing the success rate of drug candidates in clinical trials. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2,3-difluorophenyl)-2-fluorobenzamide |

| N-(2,4-difluorophenyl)-2-4-difluorobenzamide |

| Sildenafil |

| Pergolide |

| Phenylpropanolamine |

| Sibutramine |

| Sertindole |

Future Directions and Emerging Research Opportunities

Exploration of Unexplored Synthetic Avenues for Novel Analogues

The synthesis of N-(3,4-difluorophenyl)-2-methylbenzamide analogues is a critical step in unlocking the full potential of this chemical scaffold. While standard synthetic procedures, such as the condensation reaction of a substituted benzoyl chloride with an aniline, are well-established, there remains a significant opportunity to explore more advanced and efficient synthetic strategies. mdpi.comnih.govmdpi.com

Future research should focus on the development of novel catalytic systems, including the use of transition-metal catalysts, to facilitate the construction of the amide bond with greater efficiency and under milder reaction conditions. Furthermore, the exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of a diverse library of analogues.

The generation of novel analogues could involve systematic modifications to both the 3,4-difluorophenyl and the 2-methylbenzoyl moieties. For instance, the introduction of different substituents on the phenyl rings, such as halogens, alkyl groups, or electron-donating and electron-withdrawing groups, could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity. nih.govresearchgate.net The synthesis of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, for example, has led to the identification of potent and selective Raf inhibitors. nih.gov This highlights the potential of exploring a wide range of structural modifications.

| Synthetic Strategy | Potential Advantages | Example of Application in Related Compounds |

| Novel Catalytic Systems | Increased efficiency, milder reaction conditions, improved yields. | Use of transition-metal catalysts in cross-coupling reactions to form C-N bonds. |

| One-Pot Syntheses | Reduced reaction time, lower cost, and decreased waste generation. | Multi-component reactions for the rapid assembly of complex molecules. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and increased product yields. | Preparation of N-aryl-(di)chlorocinnamamides. researchgate.net |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Continuous production of pharmaceutical intermediates. |

Identification of Novel Biological Targets and Pathways

A crucial area of future research for this compound is the identification of its biological targets and the elucidation of the pathways through which it exerts its effects. The structural motifs present in the molecule, namely the benzamide (B126) and difluorophenyl groups, are found in a variety of biologically active compounds, suggesting a broad range of potential applications.

High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets represents a powerful approach for identifying novel activities. This could uncover unexpected therapeutic applications for this compound and its analogues. For instance, related benzamide derivatives have shown promise as tyrosinase inhibitors, antibacterial agents, and anticancer agents. nih.govnih.govresearchgate.net

Furthermore, chemoproteomics and activity-based protein profiling (ABPP) can be employed to directly identify the protein targets of this compound within a complex biological system. These techniques utilize chemical probes to covalently label and subsequently identify target proteins, providing direct evidence of molecular interactions. The incorporation of a photoaffinity labeling group, such as a trifluoromethylphenyl diazirine (TPD), into the structure of this compound could enable such studies. wustl.edu

| Potential Biological Target Class | Rationale based on Related Compounds | Example of Active Compound Class |

| Kinases | The N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold has shown potent inhibition of B-Raf kinase. nih.gov | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides |

| Enzymes (e.g., Tyrosinase) | N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a known tyrosinase inhibitor. nih.gov | Substituted benzamides |

| Bacterial Proteins | Chlorinated N-arylcinnamamides exhibit activity against Gram-positive bacteria. nih.govresearchgate.net | N-arylcinnamamides |

| Cholinesterases | 3-aminobenzofuran derivatives with fluorobenzyl moieties show inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov | 3-aminobenzofuran derivatives |

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound, it is essential to integrate advanced biophysical techniques into future research efforts. These techniques can provide detailed insights into the three-dimensional structure of the compound, its interactions with biological macromolecules, and the conformational changes that occur upon binding.

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of small molecules. mdpi.comnih.govmdpi.com The crystal structures of related benzamides have revealed important details about their molecular geometry, including the planarity of the aromatic rings and the orientation of the central amide group. mdpi.commdpi.com Such information is invaluable for understanding structure-activity relationships and for guiding the rational design of new analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformation of this compound in solution and to map its binding interface with target proteins. Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the molecule are in close contact with the protein, providing crucial information for optimizing binding affinity.

Other biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), can provide quantitative data on the thermodynamics and kinetics of binding, respectively. This information is essential for understanding the driving forces behind molecular recognition and for developing compounds with improved binding characteristics.

Advancements in Computational Modeling for Rational Design and Prediction

Computational modeling and in silico screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of compounds and facilitating the rational design of new molecules with desired properties. nih.govzsmu.edu.ua Future research on this compound should leverage these powerful computational approaches to accelerate the discovery and optimization of novel analogues.

Structure-based drug design (SBDD) can be employed if the three-dimensional structure of a biological target is known. nih.gov Molecular docking simulations can predict the binding mode of this compound and its analogues to the target's active site, allowing for the rational design of modifications that enhance binding affinity and selectivity. nih.gov

In the absence of a target structure, ligand-based drug design (LBDD) methods can be utilized. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, enabling the prediction of the activity of new, untested compounds. Pharmacophore modeling can identify the key chemical features required for biological activity, providing a template for the design of novel scaffolds. The discovery of novel dipeptidyl peptidase 4 (DPP-4) inhibitors was guided by 3D molecular similarity-based scaffold hopping and electrostatic complementary methods. nih.gov

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of modern chemical and pharmaceutical research necessitates a collaborative approach, bringing together experts from diverse scientific disciplines. The future development of this compound and its analogues will be greatly enhanced by fostering collaborations between synthetic chemists, medicinal chemists, biologists, pharmacologists, computational scientists, and structural biologists.

Synthetic chemists can contribute their expertise in developing novel and efficient synthetic routes, while medicinal chemists can apply their knowledge of structure-activity relationships to design and optimize new compounds. Biologists and pharmacologists are essential for evaluating the biological activity of these compounds and for elucidating their mechanisms of action. Computational scientists can provide valuable insights through molecular modeling and data analysis, while structural biologists can determine the three-dimensional structures of ligand-protein complexes, providing a detailed picture of the molecular interactions.

By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HATU/DIPEA | DMF | RT, 1 hr | 48–69 | |

| DCC/HOBt | THF | RT, 5 hr | 60–75 |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Characterization involves:

- 1H/13C/19F NMR : Assign peaks based on substituent effects. For example, fluorine atoms in the 3,4-difluorophenyl group cause distinct splitting patterns in 19F NMR .

- HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., observed m/z 276.1002 vs. theoretical 276.0998) .

- IR Spectroscopy : Detect amide C=O stretching at ~1650 cm⁻¹ and N-H bending at ~3300 cm⁻¹ .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 7.8–7.2 (aromatic H), δ 2.5 (CH3) | |

| 19F NMR | δ -140 to -145 (ortho/meta-F) | |

| HRMS | [M+H]+: 276.1002 |

Advanced: How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Methodological Answer:

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N-H···O) stabilize supramolecular chains .

- Key Metrics : Monoclinic P21/n space group, unit cell dimensions (e.g., a = 5.0031 Å, β = 93.896°) .

Q. Table 3: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P21/n | |

| Unit Cell Volume | 1453.59 ų | |

| R-factor | 0.065 (I > 2σ) |

Advanced: How can researchers address low synthetic yields or contradictory spectroscopic data?

Methodological Answer:

- Yield Optimization : Screen coupling reagents (e.g., HATU vs. PyBOP) and solvents (DMF vs. THF). Lower temperatures (0–5°C) may reduce side reactions .

- Data Contradictions : For NMR discrepancies, use deuterated solvents with varying polarities (CDCl3 vs. DMSO-d6) to resolve overlapping signals. Confirm assignments via 2D NMR (COSY, HSQC) .

Advanced: What biological activities are reported for this compound derivatives, and how is SAR explored?

Methodological Answer:

- HBV Inhibition : Analogous sulfamoylbenzamides exhibit EC50 values of 0.08–0.27 μM against HBV replication. Fluorine substitution enhances metabolic stability .

- Tyrosinase Inhibition : Trimethoxybenzamide derivatives show anti-pigmentation activity via competitive enzyme inhibition (Ki = 1.2 μM) .

- SAR Strategies : Introduce electron-withdrawing groups (e.g., -CF3) to improve potency. Replace methyl with bulkier substituents to modulate steric effects .

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of targets (e.g., HBV capsid PDB: 6VNN). Fluorine atoms engage in hydrophobic interactions with active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.